

Application Notes and Protocols: Studying Drug-Drug Interactions of JBP485 with Imipenem

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Compound of Interest

Compound Name: JBP485

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Introduction

Imipenem is a broad-spectrum carbapenem antibiotic effective against a wide range of bacterial infections.[1][2] However, its clinical use can be limited by nephrotoxicity, primarily due to its rapid metabolism in the kidneys by dehydropeptidase-I (DHP-I) into a more toxic metabolite.[3][4] To counteract this, imipenem is co-administered with a DHP-I inhibitor, such as cilastatin.[1][3][5] Recent research has identified **JBP485**, a dipeptide with the chemical structure cyclo-trans-4-L-hydroxyprolyl-L-serine, as a promising agent for mitigating imipenem-induced kidney injury.[6][7][8]

These application notes provide a comprehensive overview of the drug-drug interaction between **JBP485** and imipenem, summarizing key quantitative data and detailing experimental protocols to study this interaction. **JBP485** has been shown to protect against imipenem-induced nephrotoxicity through a dual mechanism: inhibition of renal organic anion transporters (OATs) and inhibition of DHP-I.[6][7][8]

Mechanism of Interaction

JBP485 mitigates imipenem-induced nephrotoxicity through two primary mechanisms:

- Inhibition of Organic Anion Transporters (OATs): **JBP485** competitively inhibits OAT1 and OAT3, which are involved in the renal uptake of imipenem.[6] By reducing the intracellular accumulation of imipenem in kidney cells, **JBP485** lessens the drug's toxic effects.[6][7]
- Inhibition of Dehydropeptidase-I (DHP-I): **JBP485** inhibits the enzymatic activity of DHP-I, the enzyme responsible for metabolizing imipenem into a nephrotoxic metabolite.[6][7][8] This action increases the stability of imipenem and reduces the formation of its harmful byproduct.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the interaction between **JBP485** and imipenem.

Table 1: In Vitro Inhibition of Imipenem Uptake and Metabolism by **JBP485**

Parameter	Transporter/Enzyme	Value	Cell Line/System	Reference
IC50	hOAT1	$20.86 \pm 1.39 \mu\text{M}$	hOAT1-HEK293 cells	[6][7]
IC50	hOAT3	$46.48 \pm 1.27 \mu\text{M}$	hOAT3-HEK293 cells	[6][7]
IC50	DHP-I	$12.15 \pm 1.22 \mu\text{M}$	Kidney metabolism assay	[6][7][8]

Table 2: Kinetic Analysis of **JBP485** Inhibition of Imipenem Uptake

Transporter	Parameter	Imipenem Alone	Imipenem + JBP485	Reference
hOAT1	Km (mM)	0.631 ± 0.030	Increased (value not specified)	[9]
Vmax (nmol/mg protein/min)	0.223 ± 0.011	Unchanged	[9]	
hOAT3	Km (mM)	0.759 ± 0.062	Increased (value not specified)	[9]
Vmax (nmol/mg protein/min)	0.329 ± 0.036	Unchanged	[9]	

Table 3: In Vivo Pharmacokinetic Parameters of Imipenem with and without **JBP485** Co-administration in Rats

Parameter	Imipenem Alone	Imipenem + JBP485	Reference
Plasma Concentration	-	Significantly Increased	[6][7]
AUC (Area Under the Curve)	-	Significantly Increased	[6][7]
Renal Clearance	-	Decreased	[6][7]
Cumulative Urinary Excretion	-	Decreased	[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the drug-drug interaction between **JBP485** and imipenem.

Protocol 1: In Vitro Uptake Assay in OAT-Expressing Cells

Objective: To determine the inhibitory effect of **JBP485** on the uptake of imipenem mediated by OAT1 and OAT3.

Materials:

- HEK293 cells stably transfected with human OAT1 (hOAT1-HEK293) or human OAT3 (hOAT3-HEK293).
- Imipenem standard.
- **JBP485**.
- Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
- Cell lysis buffer.
- LC-MS/MS system for quantification.

Procedure:

- Seed hOAT1-HEK293 or hOAT3-HEK293 cells in 24-well plates and culture until confluent.
- Wash the cells twice with pre-warmed transport buffer.
- Pre-incubate the cells with transport buffer containing various concentrations of **JBP485** for 10 minutes at 37°C.
- Initiate the uptake reaction by adding transport buffer containing a fixed concentration of imipenem (and the corresponding concentration of **JBP485**) and incubate for a predetermined time (e.g., 10 minutes) at 37°C.^{[6][7]}
- Terminate the uptake by aspirating the reaction mixture and washing the cells three times with ice-cold transport buffer.
- Lyse the cells with cell lysis buffer.
- Quantify the intracellular concentration of imipenem using a validated LC-MS/MS method.

- Determine the protein concentration in each well to normalize the uptake data.
- Calculate the IC50 value of **JBP485** for the inhibition of imipenem uptake.

Protocol 2: DHP-I Inhibition Assay

Objective: To evaluate the inhibitory effect of **JBP485** on the metabolism of imipenem by DHP-I.

Materials:

- Kidney microsomes or a purified DHP-I enzyme source.
- Imipenem standard.
- **JBP485**.
- Incubation buffer (e.g., phosphate buffer, pH 7.4).
- Quenching solution (e.g., acetonitrile).
- LC-MS/MS system for quantification.

Procedure:

- Prepare a reaction mixture containing kidney microsomes (or purified DHP-I), imipenem, and various concentrations of **JBP485** in incubation buffer.
- Pre-incubate the mixture for a short period at 37°C.
- Initiate the metabolic reaction by adding a cofactor if necessary (e.g., NADPH for microsomal assays, though DHP-I may not require it).
- Incubate for a specific time at 37°C.
- Terminate the reaction by adding a quenching solution.
- Centrifuge the samples to precipitate proteins.

- Analyze the supernatant for the remaining concentration of imipenem using a validated LC-MS/MS method.
- Calculate the rate of imipenem metabolism at each **JBP485** concentration.
- Determine the IC50 value of **JBP485** for the inhibition of DHP-I activity.[\[6\]](#)

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Objective: To assess the effect of **JBP485** co-administration on the pharmacokinetic profile of imipenem.

Materials:

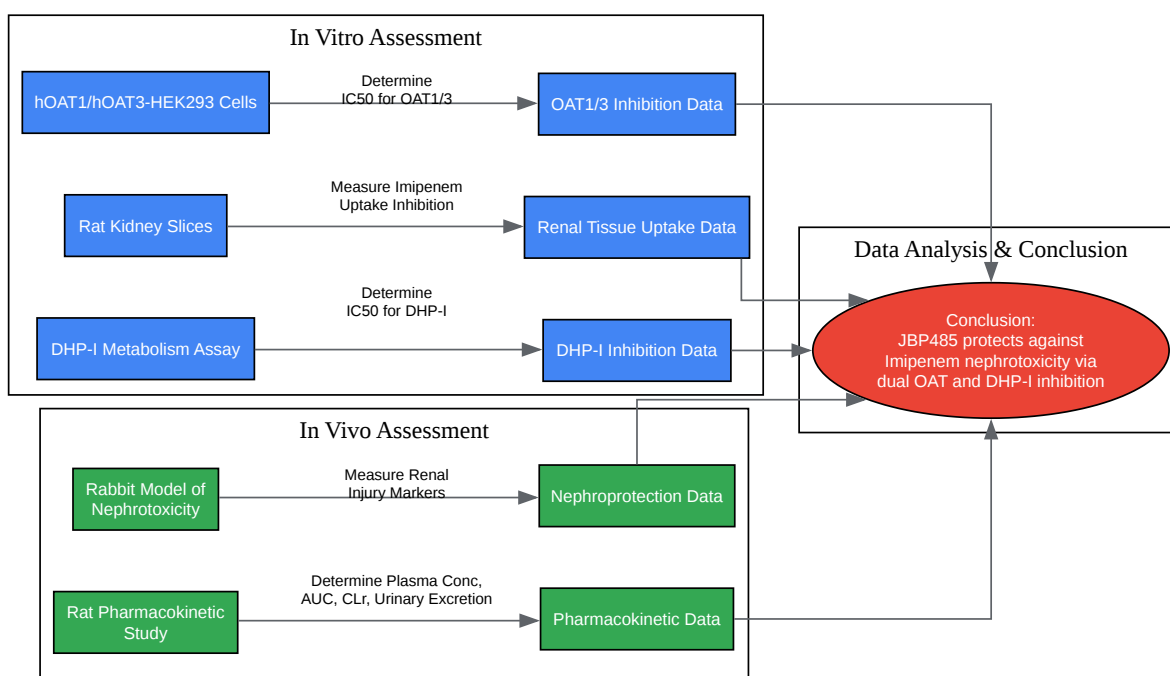
- Male Sprague-Dawley rats.
- Imipenem for intravenous administration.
- **JBP485** for co-administration.
- Blood collection supplies (e.g., heparinized tubes).
- Urine collection apparatus (e.g., metabolic cages).
- LC-MS/MS system for quantification.

Procedure:

- Divide the rats into two groups: one receiving imipenem alone and the other receiving imipenem co-administered with **JBP485**.
- Administer a single intravenous dose of imipenem to all rats. For the co-administration group, administer **JBP485** either simultaneously or at a pre-determined time before the imipenem dose.
- Collect blood samples at various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) post-dose.
- Collect urine over a specified period (e.g., 24 hours).

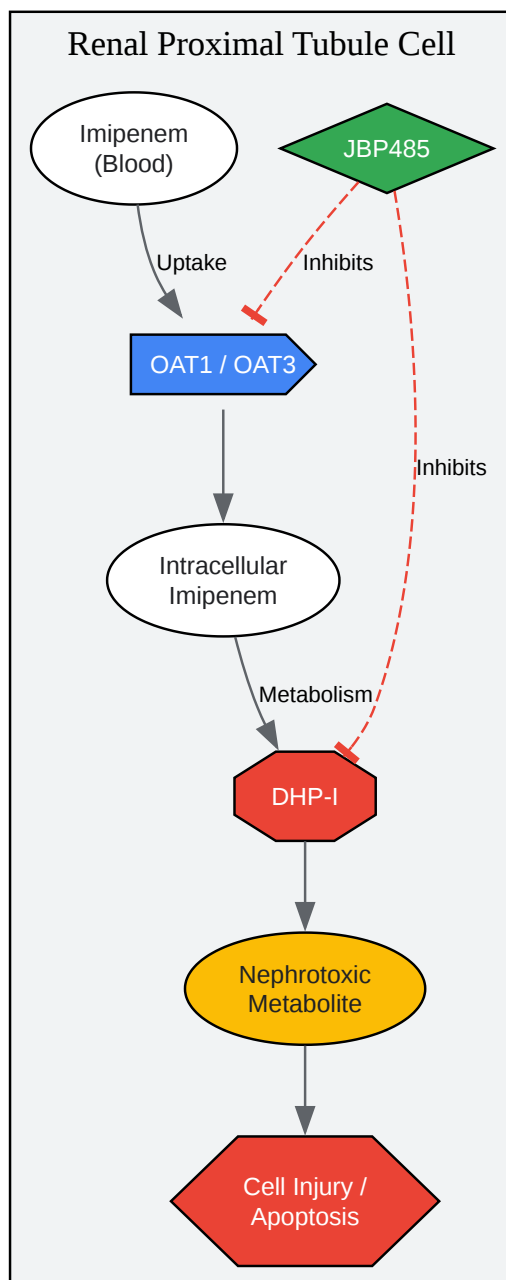
- Process the blood samples to obtain plasma.
- Quantify the concentration of imipenem in plasma and urine samples using a validated LC-MS/MS method.
- Calculate pharmacokinetic parameters such as plasma concentration, AUC, renal clearance, and cumulative urinary excretion for both groups.
- Statistically compare the pharmacokinetic parameters between the two groups to determine the effect of **JBP485**.

Visualizations



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Caption: Experimental workflow for studying **JBP485** and imipenem drug-drug interactions.



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Caption: Mechanism of **JBP485**-mediated protection against imipenem-induced nephrotoxicity.

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